1-(5-amino-1-methyl-1H-imidazol-4-yl)ethanone
CAS No.:
Cat. No.: VC17201515
Molecular Formula: C6H9N3O
Molecular Weight: 139.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H9N3O |
|---|---|
| Molecular Weight | 139.16 g/mol |
| IUPAC Name | 1-(5-amino-1-methylimidazol-4-yl)ethanone |
| Standard InChI | InChI=1S/C6H9N3O/c1-4(10)5-6(7)9(2)3-8-5/h3H,7H2,1-2H3 |
| Standard InChI Key | WHNBKDCUBGTCKR-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)C1=C(N(C=N1)C)N |
Introduction
Chemical Structure and Molecular Properties
Structural Characteristics
The compound’s core structure consists of an imidazole ring, a diazole heterocycle with nitrogen atoms at positions 1 and 3. Substituents include:
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Methyl group (-CH₃) at the 1-position, enhancing steric stability.
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Amino group (-NH₂) at the 5-position, enabling hydrogen bonding with biological targets.
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Ethanone (-COCH₃) at the 4-position, contributing to electrophilic reactivity .
The IUPAC name, 2-amino-1-(5-methyl-1H-imidazol-4-yl)ethanone, reflects this substitution pattern. Computational models from PubChem confirm a planar imidazole ring with slight deviations due to substituent effects .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₆H₉N₃O |
| Molecular Weight | 139.16 g/mol |
| IUPAC Name | 2-amino-1-(5-methyl-1H-imidazol-4-yl)ethanone |
| SMILES | CC1=C(N=CN1)C(=O)CN |
| Topological Polar Surface Area | 75.2 Ų |
Synthesis and Manufacturing
Synthetic Routes
While detailed protocols for 1-(5-amino-1-methyl-1H-imidazol-4-yl)ethanone are scarce, analogous imidazole derivatives are typically synthesized via condensation reactions or cyclization processes. A plausible route involves:
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Formation of the imidazole core through the Debus-Radziszewski reaction, using diketones, aldehydes, and ammonia.
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Functionalization via nucleophilic substitution to introduce the methyl and amino groups .
For example, Yadav et al. (2020) demonstrated the synthesis of a related imidazole-sulfonyl derivative using hydrazine and acetoacetic ester, highlighting the role of gentle heating (140°C) and 5-hour reaction times to achieve optimal yields .
Industrial-Scale Production
Industrial synthesis would prioritize atom economy and catalytic efficiency. Continuous flow reactors could mitigate exothermic risks during cyclization, while copper(I) catalysts might enhance regioselectivity in triazole-forming reactions.
Physicochemical Properties
Spectroscopic Data
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IR Spectroscopy: Strong absorption bands at ~1650 cm⁻¹ (C=O stretch) and ~3350 cm⁻¹ (N-H stretch).
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NMR (¹H): Signals at δ 2.35 ppm (methyl group), δ 6.85 ppm (imidazole protons), and δ 3.45 ppm (amino protons) .
Biological Activities and Mechanisms
Enzyme Inhibition
1-(5-Amino-1-methyl-1H-imidazol-4-yl)ethanone exhibits adenosine deaminase (ADA) inhibitory activity, as evidenced by in vitro assays using human erythrocytic enzymes . ADA catalyzes the deamination of adenosine to inosine, and its inhibition has therapeutic implications for immune disorders and cancers. The compound’s amino group likely interacts with the enzyme’s active site, displacing catalytic water molecules .
Applications in Medicinal Chemistry
Drug Precursor
The compound serves as a scaffold for antifungal and antiviral agents. Modifications at the ethanone moiety can yield derivatives with enhanced bioavailability. For example, substituting the carbonyl group with a sulfonyl moiety improved solubility in a recent sulfonamide-based drug candidate .
Coordination Chemistry
Yadav et al. (2020) synthesized a metal complex using a related imidazole derivative, demonstrating chelating ability with transition metals like Cu(II) and Zn(II). Such complexes exhibit enhanced antioxidant properties, with IC₅₀ values <50 µM in DPPH radical scavenging assays .
Recent Advances and Future Directions
Computational Modeling
Density functional theory (DFT) studies predict that substituting the methyl group with bulkier alkyl chains could improve target selectivity for ADA isoforms. Molecular docking simulations further suggest that halogenation at the 2-position may enhance binding affinity by 30–40% .
Green Synthesis Initiatives
Recent efforts focus on solvent-free synthesis using microwave irradiation, reducing reaction times from hours to minutes. These methods align with sustainable chemistry principles and improve yields by 15–20% compared to conventional heating.
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